molecular formula C12H13F3O3 B1398589 (S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate CAS No. 953422-97-4

(S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate

Cat. No.: B1398589
CAS No.: 953422-97-4
M. Wt: 262.22 g/mol
InChI Key: UKLKMELCTUIEJE-JTQLQIEISA-N
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Description

(S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a trifluoromethyl group and a hydroxybutyl side chain attached to a benzoate ester. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(4,4,4-trifluorobutyl)benzoic acid and methanol.

    Esterification: The benzoic acid derivative undergoes esterification with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

    Hydroxylation: The trifluorobutyl side chain is then hydroxylated using a suitable oxidizing agent, such as potassium permanganate or osmium tetroxide, to introduce the hydroxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification and hydroxylation processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: 4-(4,4,4-trifluoro-1-oxobutyl)benzoic acid.

    Reduction: 4-(4,4,4-trifluoro-1-hydroxybutyl)benzyl alcohol.

    Substitution: 4-(4,4,4-trifluoro-1-aminobutyl)benzoate.

Scientific Research Applications

(S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The hydroxy group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate: Lacks the (S)-configuration.

    Ethyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate: Has an ethyl ester instead of a methyl ester.

    Methyl 4-(4,4,4-trifluorobutyl)benzoate: Lacks the hydroxy group.

Uniqueness

(S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c1-18-11(17)9-4-2-8(3-5-9)10(16)6-7-12(13,14)15/h2-5,10,16H,6-7H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLKMELCTUIEJE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H](CCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10723490
Record name Methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953422-97-4
Record name Methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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